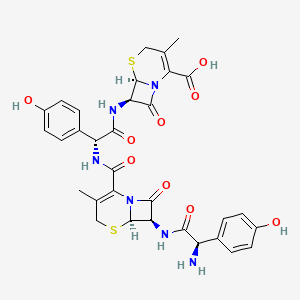

Cefadroxil dimer

CAS No.: 2378158-45-1

Cat. No.: VC2903876

Molecular Formula: C32H32N6O9S2

Molecular Weight: 708.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378158-45-1 |

|---|---|

| Molecular Formula | C32H32N6O9S2 |

| Molecular Weight | 708.8 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1 |

| Standard InChI Key | AIYDVGWJZWMCJI-IYVVPMMESA-N |

| Isomeric SMILES | CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O |

| SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O |

| Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Cefadroxil dimer is a compound with the molecular formula C32H32N6O9S2 and a molecular weight of 708.8 g/mol . It is identified by the CAS number 2378158-45-1 and the UNII code 60N49WZE6L, which serves as its unique identifier in pharmaceutical databases and regulatory contexts .

IUPAC Nomenclature

The complete IUPAC name for cefadroxil dimer is (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This name comprehensively details the complex structure of the molecule, reflecting its dimeric nature and the presence of multiple functional groups.

Stereochemistry

Cefadroxil dimer exhibits absolute stereochemistry with 6 defined stereocenters out of a total of 6 possible stereogenic centers . The stereochemical configuration is critical to its identity and is denoted in its IUPAC name with the appropriate R and S designations. The compound possesses no E/Z centers and has a neutral charge in its standard form .

Structural Representation

The compound can be represented by several chemical notations:

SMILES Notation

The SMILES notation for cefadroxil dimer is:

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O

InChI Notation

The InChI key for the compound is AIYDVGWJZWMCJI-IYVVPMMESA-N, with the full InChI string available in chemical databases for precise structural identification .

Physical and Chemical Properties

Molecular Characteristics

Cefadroxil dimer consists of two cefadroxil molecules joined through specific chemical bonding. The compound contains two β-lactam rings characteristic of cephalosporin antibiotics, along with hydroxyphenyl groups that contribute to its physical properties and chemical behavior .

Stability and Reactivity

Research has shown that cefadroxil dimer exhibits pH-dependent stability. Hydrolysis studies conducted in deuterated buffers at different pD values (equivalent to pH in H2O) have provided insights into its stability profile .

Hydrolysis Kinetics

The following table presents kinetic parameters for the hydrolysis of cefadroxil dimer hydrochloride in acidic deuterated water buffers at 23°C:

| pD Value | Half-life (min) | Observed Rate Constant (kobs, min-1) | Log(kobs) |

|---|---|---|---|

| 3.81 | 18,138 | 3.821 × 10-5 | -4.418 |

| 4.85 | 4,668 | 1.485 × 10-4 | -3.828 |

| 6.68 | 3,748 | 1.849 × 10-4 | -3.733 |

These data indicate that the hydrolysis rate increases with increasing pD value in the acidic-to-neutral range, with the maximum observed rate constant of 1.849 × 10-4 min-1 (corresponding to a half-life of approximately 62.5 hours) occurring at pD 6.68 .

Formation and Synthesis

Synthesis Pathways

Analytical Detection and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is a primary method used for the identification and quantification of cefadroxil dimer in pharmaceutical preparations . This analytical approach is particularly important for assessing the chromatographic purity of cefadroxil products according to USP standards .

Spectroscopic Characterization

Comprehensive characterization of cefadroxil dimer typically involves multiple spectroscopic techniques:

-

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy

-

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

These methods collectively provide definitive structural confirmation and purity assessment of the compound.

Pharmaceutical Significance

Role in Quality Control

Cefadroxil dimer serves as an important marker impurity for quality control in the production of cefadroxil-based pharmaceutical products . Its detection and quantification are essential aspects of ensuring the quality, stability, and biological safety of the active pharmaceutical ingredient cefadroxil .

Reference Standards

Regulatory Aspects

Pharmacopeial Standards

Cefadroxil dimer is recognized in pharmacopeial standards as an impurity related to cefadroxil . Its monitoring is part of the chromatographic purity assessment using HPLC/UV methods according to the United States Pharmacopeia (USP) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume